

An In-depth Technical Guide to 3-(4-Chlorophenoxy)phthalonitrile

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)phthalonitrile

Cat. No.: B340824

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Abstract

This technical guide provides a comprehensive overview of **3-(4-Chlorophenoxy)phthalonitrile**, a substituted phthalonitrile derivative of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document consolidates available information on its chemical identity, proposes a synthetic route based on related analogues, and presents comparative spectroscopic data. Furthermore, it explores the potential biological activities and applications by examining studies on structurally similar phthalonitrile derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for drug discovery and other advanced applications.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for **3-(4-Chlorophenoxy)phthalonitrile** is 3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile^{[1][2]}. The chemical structure consists of a phthalonitrile core (a benzene ring with two adjacent nitrile groups) substituted with a 4-chlorophenoxy group at the 3-position.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₇ ClN ₂ O	[2]
Molecular Weight	254.67 g/mol	N/A
CAS Number	356080-03-0	[2]

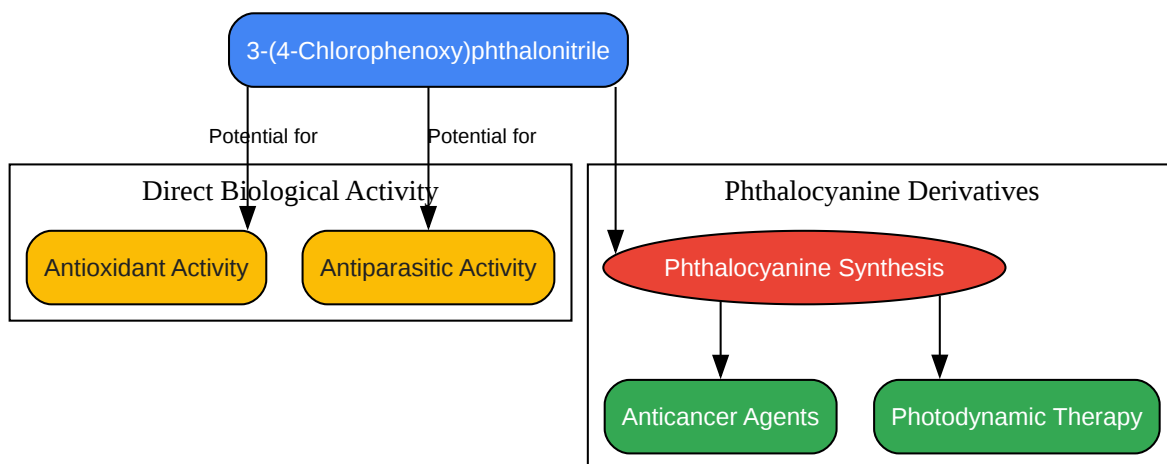
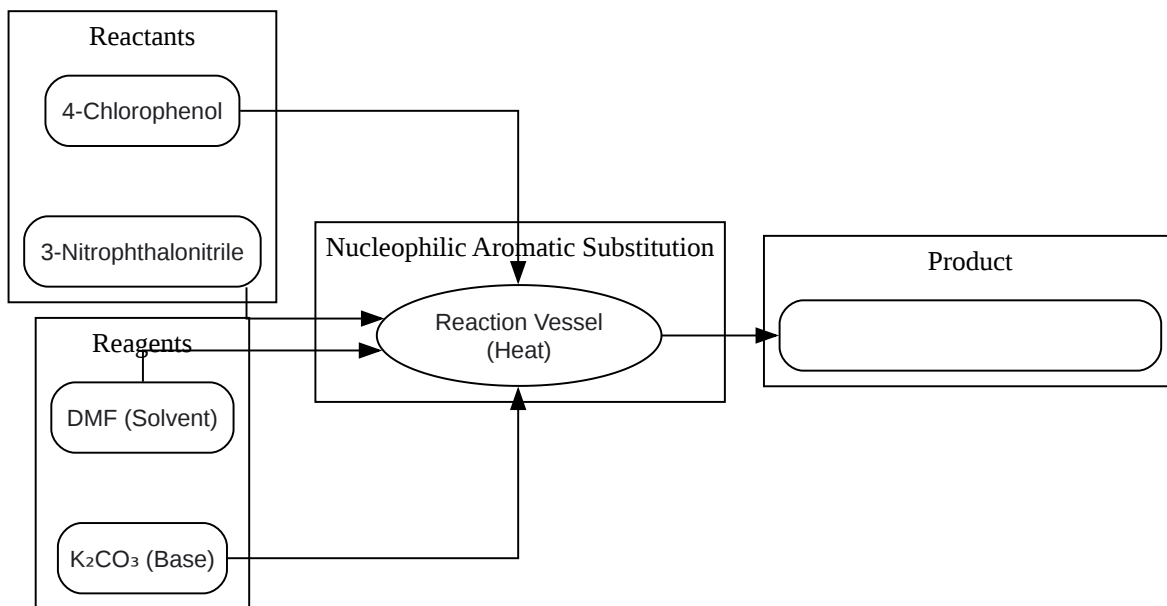
Note: Physical properties such as melting point, boiling point, and solubility for **3-(4-Chlorophenoxy)phthalonitrile** are not readily available in the cited literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(4-Chlorophenoxy)phthalonitrile** is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous phenoxy-substituted phthalonitriles. The most common method involves a nucleophilic aromatic substitution reaction between a nitrophthalonitrile and a corresponding phenol.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-nitrophthalonitrile with 4-chlorophenol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).



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References

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